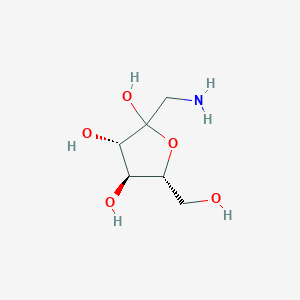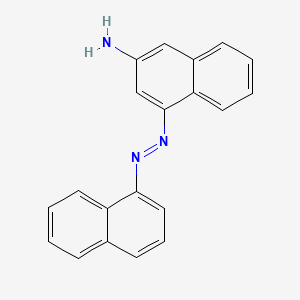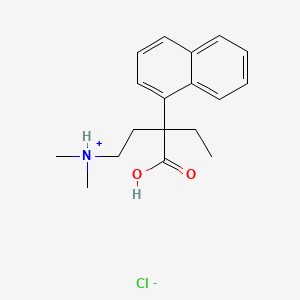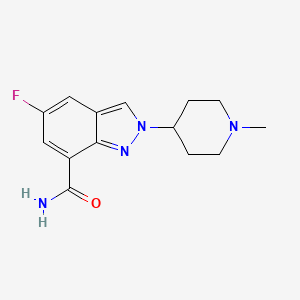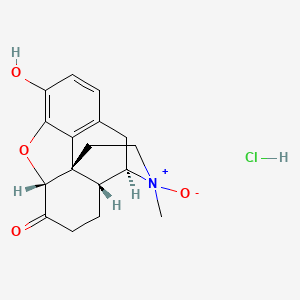
Hydromorphone N-Oxide Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydromorphone N-Oxide Hydrochloride is a derivative of hydromorphone, an opioid analgesic used to treat moderate to severe pain. This compound is known for its potent analgesic properties and is often used in pharmaceutical research and quality control as a reference standard .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydromorphone N-Oxide Hydrochloride typically involves the oxidation of hydromorphone. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids. The process is carried out under controlled conditions to ensure the selective oxidation of the nitrogen atom in the hydromorphone molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced as a pharmaceutical secondary standard, certified for use in various analytical applications .
化学反応の分析
Types of Reactions
Hydromorphone N-Oxide Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The primary reaction involved in its synthesis.
Reduction: Can be reduced back to hydromorphone under specific conditions.
Substitution: Involves the replacement of functional groups in the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, water.
Major Products
The major products formed from these reactions include hydromorphone and its various derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Hydromorphone N-Oxide Hydrochloride is widely used in scientific research due to its potent analgesic properties and its role as a reference standard. Some of its applications include:
Pharmaceutical Research: Used in the development and testing of new analgesic drugs.
Quality Control: Employed as a reference standard in the pharmaceutical industry to ensure the quality and consistency of hydromorphone-based products.
Analytical Chemistry: Utilized in various analytical techniques to study the properties and behavior of opioid compounds
作用機序
Hydromorphone N-Oxide Hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular target is the mu-opioid receptor, which is responsible for its analgesic effects. The binding of the compound to these receptors inhibits the ascending pain pathways, altering the perception and response to pain. Additionally, it causes cough suppression by direct central action in the medulla and produces generalized central nervous system depression .
類似化合物との比較
Hydromorphone N-Oxide Hydrochloride is unique due to its specific chemical structure and potent analgesic properties. Similar compounds include:
Hydromorphone Hydrochloride: The parent compound, used widely as an analgesic.
Oxymorphone: Another opioid analgesic with similar properties.
Hydrocodone: A less potent opioid analgesic used for moderate pain relief
In comparison, this compound is often preferred in research and quality control due to its high purity and well-defined chemical properties.
特性
分子式 |
C17H20ClNO4 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
(4R,4aR,7aR,12bS)-9-hydroxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;hydrochloride |
InChI |
InChI=1S/C17H19NO4.ClH/c1-18(21)7-6-17-10-3-5-13(20)16(17)22-15-12(19)4-2-9(14(15)17)8-11(10)18;/h2,4,10-11,16,19H,3,5-8H2,1H3;1H/t10-,11+,16-,17-,18?;/m0./s1 |
InChIキー |
WADVBGSCKQJPHU-DVXRNJFZSA-N |
異性体SMILES |
C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4)[O-].Cl |
正規SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


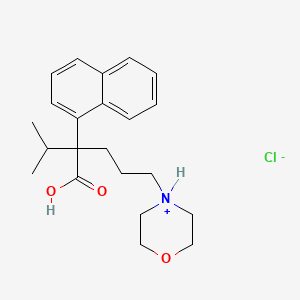
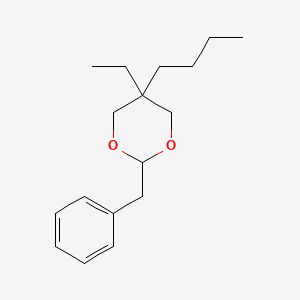
![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)


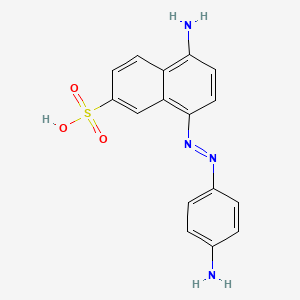

![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)
